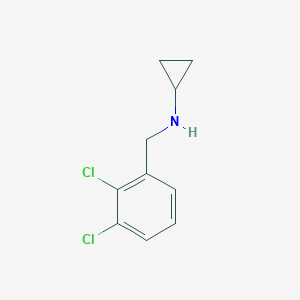

Cyclopropyl-(2,3-dichloro-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

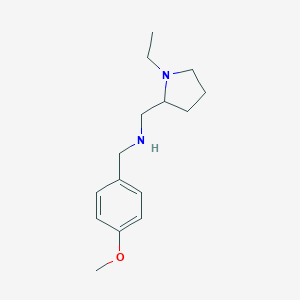

“Cyclopropyl-(2,3-dichloro-benzyl)-amine” is a chemical compound with the molecular formula C12H13Cl2NO2 . It is also known by other names such as 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid and N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]glycine .

Molecular Structure Analysis

The molecular weight of “Cyclopropyl-(2,3-dichloro-benzyl)-amine” is 274.14312 . The InChI string provides a textual representation of the compound’s molecular structure .科学的研究の応用

Synthetic Organic Chemistry Applications Research into the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives has systematized available data on efficient methods for transformations of cyclopropane derivatives. This area of study emphasizes the direct approach towards carbonylcyclopropanes, allowing for synthetic stages to be avoided and meeting the requirements of atom economy. Oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals have been employed for the oxidation of cyclopropane derivatives, demonstrating their utility in the preparation of activated C(sp3)-H bonds oxygenation. This research underscores the relevance of cyclopropane derivatives in developing reliable preparative approaches to cyclopropylketones, which are anticipated to have active use in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Pharmaceutical Applications The structural rigidity imposed by cyclopropane fragments on molecules of physiologically active compounds is a notable advantage. Replacing acyclic terminal and "linker" groups with a cyclopropane fragment not only increases the metabolic stability of target structures but also extends the scope of their therapeutic action. This modification approach has been utilized in the development of cyclopropane-containing analogs of pharmacologically active compounds, highlighting cyclopropane's role as both an independent pharmacophore group and a fragment for modifying the level of pharmacological activity in existing medicines (Novakov et al., 2018).

Materials Science Applications Transition-metal phosphors with cyclometalating ligands, including those involving cyclopropane derivatives, have shown promising applications in the field of organic light emitting diodes (OLEDs). The favorable metal-chelate bonding interaction in cyclometalating chelates, classified by types of cyclometalating groups, allows for the tuning of emission wavelength across the whole visible spectrum. This adaptability, combined with high emissivity in both fluid and solid states at room temperature, positions cyclopropane derivatives as key components in the development of highly efficient phosphorescent materials for opto-electronic applications (Chi & Chou, 2010).

特性

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYVKUQRRKDPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(2,3-dichloro-benzyl)-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)

![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)

![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)